molecular formula C10H14ClN3O B1602783 (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanol CAS No. 1094223-48-9

(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanol

Cat. No.: B1602783
CAS No.: 1094223-48-9
M. Wt: 227.69 g/mol
InChI Key: PTLASJDXVKFBFX-UHFFFAOYSA-N
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Properties

IUPAC Name

[1-(6-chloropyridazin-3-yl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c11-9-1-2-10(13-12-9)14-5-3-8(7-15)4-6-14/h1-2,8,15H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLASJDXVKFBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599767
Record name [1-(6-Chloropyridazin-3-yl)piperidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094223-48-9
Record name [1-(6-Chloropyridazin-3-yl)piperidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanol typically involves the reaction of 6-chloropyridazine with piperidine, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, likely due to its primary use in research and development rather than large-scale manufacturing. the general approach would involve optimizing the synthetic route for higher yields and purity, potentially incorporating continuous flow chemistry techniques for scalability .

Chemical Reactions Analysis

Types of Reactions

(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Biological Activity

(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanol is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological contexts. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on a review of recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H15_{15}ClN2_{2}O
  • Molecular Weight : 240.71 g/mol

The compound features a piperidine ring substituted with a chlorinated pyridazine moiety, which is significant for its biological interactions.

Research indicates that this compound may act through several mechanisms:

  • Receptor Modulation : The compound has been noted for its activity as a GPR120 receptor agonist, which plays a role in metabolic regulation and inflammation .
  • Enzyme Inhibition : It may inhibit specific enzymes related to metabolic pathways, although detailed studies are required to elucidate these interactions fully.

Pharmacological Effects

The biological effects of this compound have been investigated in various studies:

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and efficacy of this compound against various cancer cell lines. The results indicate varying degrees of inhibition, suggesting potential antitumor properties:

Cell LineIC50 (µM)Comments
HCT11610.5Moderate inhibitory effect
OVCAR-88.2Significant cytotoxicity observed
MCF715.0Lower sensitivity compared to others

These findings warrant further exploration into its mechanism and potential therapeutic applications.

In Vivo Studies

While in vitro results are promising, in vivo studies are essential for understanding the pharmacokinetics and overall efficacy of this compound. Current literature lacks comprehensive in vivo data; however, ongoing research aims to fill this gap.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanol
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(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.